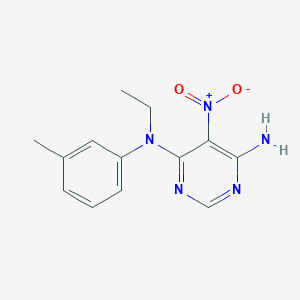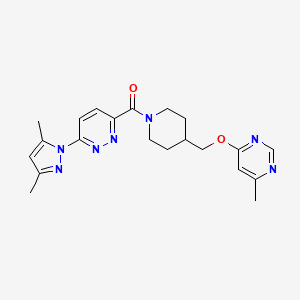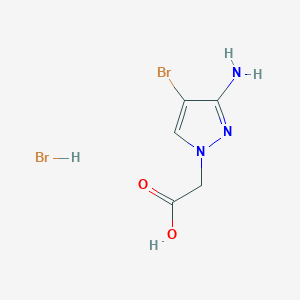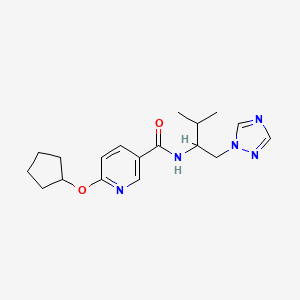
N-ethyl-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine, also known as EPN, is a chemical compound that has been extensively studied for its potential use as an insecticide. EPN belongs to the class of nitroguanidine compounds and is known for its high toxicity to insects and low toxicity to mammals. In
Scientific Research Applications
N-ethyl-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential use as an insecticide. It has been shown to be highly effective against a wide range of insect pests, including aphids, thrips, and whiteflies. This compound has also been studied for its potential use in the control of mosquito populations, which are responsible for the transmission of many diseases, including malaria and dengue fever.
Mechanism of Action
N-ethyl-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine acts as a potent cholinesterase inhibitor, which means that it prevents the breakdown of the neurotransmitter acetylcholine in the nervous system of insects. This leads to overstimulation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals, including humans. However, it can still have some physiological effects, such as irritation of the skin and eyes. Ingestion of this compound can lead to nausea, vomiting, and diarrhea.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-ethyl-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine as an insecticide is its high efficacy against a wide range of insect pests. It is also relatively easy to synthesize and can be produced in large quantities. However, this compound can be expensive to produce, and its use can be limited by its toxicity to non-target organisms, including beneficial insects and wildlife.
Future Directions
There are several areas of future research for N-ethyl-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine. One area of interest is the development of new formulations of this compound that are more effective and less toxic to non-target organisms. Another area of research is the study of this compound's potential use in the control of other insect pests, such as cockroaches and termites. Finally, there is a need for more research on the environmental fate and transport of this compound, including its persistence in soil and water systems. Overall, the continued study of this compound has the potential to lead to the development of new and effective insecticides that can help to protect crops and human health.
Synthesis Methods
The synthesis of N-ethyl-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine involves the reaction of 3-methylacetanilide with ethyl nitrite and ammonium carbonate. The resulting product is then reacted with potassium hydroxide to form this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
properties
IUPAC Name |
4-N-ethyl-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-3-17(10-6-4-5-9(2)7-10)13-11(18(19)20)12(14)15-8-16-13/h4-8H,3H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETAOAWNURLXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
![4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2898495.png)
![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)

![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)




![(5-Fluoropyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2898508.png)
![1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2898509.png)